4-(5-Hydroxypent-1-yn-1-yl)benzoic acid
Description
4-(5-Hydroxypent-1-yn-1-yl)benzoic acid is a benzoic acid derivative featuring a hydroxypentynyl substituent at the para position of the aromatic ring. The compound combines a carboxylic acid group with an alkyne-terminated hydroxylated chain, which may confer unique physicochemical properties, such as altered solubility, reactivity, or biological activity.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(5-hydroxypent-1-ynyl)benzoic acid |
InChI |
InChI=1S/C12H12O3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h5-8,13H,1,3,9H2,(H,14,15) |
InChI Key |
IXRKIQLCHDCMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCO)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Structure : A simple para-substituted benzoic acid with a hydroxyl group.
- Properties :
- Key Difference : The absence of the alkyne-hydroxyl chain in 4-hydroxybenzoic acid reduces its lipophilicity compared to 4-(5-Hydroxypent-1-yn-1-yl)benzoic acid.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid (CAS 60875-16-3)
- Structure: Incorporates a pyrazolinone ring at the para position.
- Pharmacological Activity :
Amino- and Piperazine-Substituted Benzoic Acids
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Piperazine substitution enhances solubility and bioavailability in drug formulations .
- Key Difference : Nitrogen-containing substituents in these analogs improve hydrogen-bonding capacity, whereas the hydroxypentynyl group in the target compound may prioritize hydrophobic interactions.
Data Table: Comparative Analysis of Benzoic Acid Derivatives
Research Findings and Implications
- Structural Impact on Bioactivity: Heterocyclic substituents (e.g., pyrazolinone) enhance pharmacological targeting, as seen in hypoglycemic activity . Aliphatic chains with hydroxyl-alkyne groups (as in the target compound) may improve membrane permeability but reduce aqueous solubility.
- Synthetic Challenges :
- The hydroxypentynyl group requires precise synthetic control to avoid side reactions, unlike simpler derivatives like 4-hydroxybenzoic acid .
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